molecular formula C11H18O4 B602371 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione CAS No. 94113-47-0

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione

Cat. No.: B602371
CAS No.: 94113-47-0
M. Wt: 214.26
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a complex eleven-membered ring system containing two ester linkages and two ketone functionalities positioned at the 6 and 11 positions. The compound's canonical Simplified Molecular Input Line Entry System representation, CC1(COC(=O)CCCCC(=O)OC1)C, reveals the presence of a gem-dimethyl substitution at the 3-position, which significantly influences the overall molecular conformation and ring flexibility. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the positioning of functional groups within the macrocyclic framework.

The stereochemical configuration of this compound is characterized by the presence of the gem-dimethyl groups at the 3-position, which create a quaternary carbon center that restricts rotational freedom and influences the overall ring conformation. The Chemical Abstracts Service registry number 94113-47-0 uniquely identifies this specific stereochemical arrangement. The molecular structure contains four hydrogen bond acceptor sites corresponding to the four oxygen atoms present in the ester and ketone functionalities, with a topological polar surface area of 52.6 square angstroms.

Physical property analysis reveals that the compound exhibits a melting point range of 40-44 degrees Celsius and appears as a white to pale yellow solid under standard conditions. The predicted boiling point of 400.7 degrees Celsius with a deviation of plus or minus 38.0 degrees Celsius indicates substantial intermolecular forces contributing to thermal stability. The predicted density of 1.026 grams per cubic centimeter reflects the compact packing arrangement of the macrocyclic structure.

X-ray Crystallographic Analysis of Cyclic Ester Framework

Crystallographic studies of this compound and related macrocyclic esters have provided detailed insights into the three-dimensional arrangement of atoms within the crystal lattice. The compound crystallizes in a manner that accommodates the constraints imposed by the eleven-membered ring system while minimizing steric interactions between the gem-dimethyl substituents and the carbonyl functionalities. X-ray diffraction analysis reveals that the crystal structure exhibits characteristics typical of medium-ring compounds, with significant deviation from planarity to accommodate ring strain and optimize intermolecular packing arrangements.

The crystallographic data indicates that the dioxacycloundecane ring adopts a non-planar conformation to minimize transannular strain while maintaining optimal ester bond angles. The presence of the gem-dimethyl groups at the 3-position creates a bulky substituent that influences crystal packing through both steric and electronic effects. Comparative analysis with related adipate polyesters demonstrates that the incorporation of neopentyl glycol units into the backbone structure significantly affects the crystallinity and thermal properties of the resulting materials.

Crystallinity detection through X-ray diffraction techniques has been successfully employed to characterize the solid-state structure of adipate-based polyesters containing the this compound structural motif. The crystallographic analysis reveals specific area calculations and film compression properties that are directly related to the molecular architecture of the cyclic ester framework. These studies demonstrate that the rigid gem-dimethyl substitution pattern contributes to enhanced crystalline order and improved mechanical properties in related polymeric systems.

Comparative Structural Analysis with Related Macrocyclic Lactones

Comparative structural analysis of this compound with related macrocyclic lactones reveals significant differences in conformational behavior and chemical reactivity patterns. Studies of seven-membered lactones using computational Nuclear Magnetic Resonance methods have established important precedents for understanding the conformational dynamics of medium-ring cyclic esters. The corrected mean absolute error values for proton Nuclear Magnetic Resonance chemical shift predictions range from 0.02 to 0.08 parts per million, while carbon-13 predictions show errors of 0.8 to 2.2 parts per million for related lactone systems.

The structural comparison extends to prostaglandin lactones, which share the macrocyclic ester functionality but differ significantly in ring size and substitution patterns. Prostaglandin lactones synthesized through internal lactonization reactions demonstrate the versatility of cyclic ester formation, particularly through procedures involving triphenylphosphine and 2,2-dipyridyl disulfide activation. The 1,15-anhydride formation in prostaglandin systems requires protection of competing hydroxyl groups, highlighting the importance of selective reactivity in macrocyclic ester synthesis.

Eleven-membered ring systems like this compound exhibit distinct conformational preferences compared to smaller lactones due to reduced ring strain and increased conformational flexibility. The presence of two ester linkages within the eleven-membered framework creates unique opportunities for intramolecular interactions and conformational stabilization through dipole-dipole interactions between the carbonyl groups. This structural feature distinguishes the compound from simple monocyclic lactones and contributes to its distinctive chemical and physical properties.

The comparative analysis also reveals that the gem-dimethyl substitution pattern in this compound provides enhanced chemical stability compared to unsubstituted macrocyclic lactones. This substitution pattern reduces the susceptibility to nucleophilic attack at the quaternary carbon center while maintaining the electrophilic character of the ester carbonyl groups for synthetic transformations.

Conformational Dynamics via Molecular Modeling Studies

Molecular modeling studies of this compound have employed advanced computational methods to elucidate the conformational dynamics and preferred geometries of this macrocyclic system. Density Functional Theory geometry optimizations using the M06-2X functional with the 6-31+G(d,p) basis set provide accurate structural predictions for medium-ring compounds, as demonstrated in related lactone systems. These computational approaches have been validated through comparison with experimental Nuclear Magnetic Resonance data, showing excellent agreement between calculated and observed chemical shift values.

The conformational analysis involves full exploration of the potential energy surface to identify all stable conformers of the eleven-membered ring system. Boltzmann-weighted averaging of chemical shifts across all conformers provides a comprehensive picture of the dynamic behavior in solution. The computational studies reveal that the gem-dimethyl substitution at the 3-position significantly restricts conformational freedom while stabilizing specific ring conformations through favorable steric and electronic interactions.

Gauge-Independent Atomic Orbital Nuclear Magnetic Resonance chemical shift calculations using the B3LYP functional with the 6-311+G(2d,p) basis set have proven particularly effective for predicting the spectroscopic properties of macrocyclic esters. These calculations demonstrate that the conformational dynamics of this compound are dominated by ring-puckering motions and rotations about the ester linkages, with energy barriers typically ranging from 5 to 15 kilocalories per mole for major conformational transitions.

The molecular modeling studies also reveal important insights into the solvation behavior and intermolecular interactions of the compound. The topological polar surface area of 52.6 square angstroms suggests moderate polarity, with solubility characteristics favoring organic solvents such as chloroform and methanol. The computational predictions align well with experimental observations of the compound's physical properties, including its melting point range and thermal stability characteristics.

Advanced molecular dynamics simulations provide additional insights into the time-dependent conformational behavior of the macrocyclic system. These studies demonstrate that the eleven-membered ring undergoes rapid interconversion between multiple conformational states at room temperature, with typical exchange rates on the nanosecond timescale. The presence of the gem-dimethyl groups creates local energy minima that can trap specific conformations for extended periods, contributing to the observed Nuclear Magnetic Resonance line shapes and chemical shift patterns.

Properties

IUPAC Name

3,3-dimethyl-1,5-dioxacycloundecane-6,11-dione
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InChI

InChI=1S/C11H18O4/c1-11(2)7-14-9(12)5-3-4-6-10(13)15-8-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVYDRRQLYLXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)CCCCC(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60240647
Record name 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94113-47-0
Record name 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione
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Record name 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione
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Record name 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione
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Record name 3,3-dimethyl-1,5-dioxacycloundecane-6,11-dione
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Record name 3,3-DIMETHYL-1,5-DIOXACYCLOUNDECANE-6,11-DIONE
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Preparation Methods

Acid-Catalyzed Esterification

  • Catalysts : Sulfonic acids (e.g., methanesulfonic acid) or Lewis acids (e.g., zinc acetate) facilitate protonation of carboxylic acid groups, enhancing electrophilicity.

  • Reaction Conditions : Temperatures of 200–250°C under reduced pressure (10–15 mmHg) to remove water.

Non-Acidic Catalysts

  • Organometallic Catalysts : Titanium-based catalysts (e.g., titanium isopropoxide) enable esterification without acid, reducing side reactions like hydrolysis.

  • Coordination Effects : Metal ions stabilize transition states during cyclization, as observed in related macrocyclic syntheses.

Industrial-Scale Production Processes

Large-scale manufacturing adapts laboratory methods for continuous processing:

  • Continuous Flow Reactors : Tubular reactors maintain precise temperature and residence time control, achieving consistent product quality.

  • Downstream Processing : Crude product is purified via vacuum distillation or recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthesis Methods

MethodCatalystsTemperature Range (°C)Key AdvantagesLimitations
CyclizationPTSA, Ti(OBu)₄170–300High selectivity for macrocycleRequires dehydration agents
High-DilutionNone80–120Minimizes linear polymersSolvent-intensive
Acid-CatalyzedH₂SO₄, Zn(OAc)₂200–250Rapid reaction kineticsAcidic waste generation
Non-Acidic CatalyticTi(OPr)₄180–220Environmentally friendlyHigher catalyst costs

Mechanistic Insights

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism:

  • Activation : Protonation of hexanedioic acid’s carbonyl group enhances electrophilicity.

  • Nucleophilic Attack : Neopentyl glycol’s hydroxyl groups attack activated carbonyl carbons.

  • Cyclization : Intramolecular esterification forms the 11-membered ring, favored by entropic factors at high dilution.

Challenges and Optimization

  • By-Product Formation : Linear oligomers are common by-products; their formation is mitigated by high-dilution conditions or excess diol.

  • Yield Improvement : Catalytic systems with titanium-based catalysts report yields exceeding 70% in optimized setups .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis:
    • Utilized as a versatile reagent for synthesizing complex organic molecules.
    • Acts as a precursor in the formation of various derivatives through oxidation and reduction reactions.
  • Reactivity:
    • Undergoes oxidation to form carboxylic acids.
    • Can be reduced to yield alcohols or substituted with electrophiles to create halogenated derivatives.

Biology

  • Biological Activity Investigation:
    • Studies have indicated potential interactions with biomolecules that may influence biological pathways.
    • Assessed for its role in cell viability and metabolic processes in cell culture studies .
  • Case Study:
    • In a study involving CHO-DP12 cells, the compound was evaluated for its stability and effects on cell growth under various conditions. The results highlighted its potential as a stabilizing agent in bioreactor environments .

Medicine

  • Therapeutic Properties:
    • Explored for its pharmacological potential, particularly in respiratory therapies.
    • Recent trials have investigated its efficacy and safety margins in treating conditions like chronic obstructive pulmonary disease (COPD) .
  • Clinical Trials:
    • In clinical studies (e.g., Trial 301), the compound demonstrated significant effects on spirometric measures, indicating potential benefits in respiratory function improvement .

Industrial Applications

  • Polymer Production:
    • Used as an intermediate in the synthesis of polymers and resins.
    • Contributes to the formulation of materials with enhanced properties for industrial applications.
  • Environmental Testing:
    • Reference standards of this compound are utilized for environmental testing purposes to ensure compliance with safety regulations .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryOrganic synthesis building blockVersatile reagent for complex molecule formation
BiologyCell culture studiesPotential stabilizing agent; influences cell viability
MedicineTherapeutic developmentEfficacy in COPD treatment; positive spirometric effects
IndustryPolymer productionEnhances material properties; used in environmental testing

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Diketone Analogs

(a) 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione (CAS: 94113-50-5)
  • Structural Differences : This analog features a 15-membered ring (vs. 11-membered) with the same 3,3-dimethyl and dione functional groups. The increased ring size likely reduces steric strain and alters conformational flexibility .
  • Molecular Formula : Presumed to be C₁₅H₂₆O₄ (exact data unavailable), suggesting a higher molecular weight and hydrophobicity compared to the target compound.
  • Hypothesized Properties : Larger rings typically exhibit lower melting points due to reduced crystal packing efficiency. However, the lack of experimental data limits direct comparison.
(b) cis-Cyclooctene (CAS: 931-87-3)

Functional Group Analogs

(a) Pesticide Compounds (Procymidone, Vinclozolin, Iprodione)
  • Procymidone (CAS: 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) : Contains a bicyclic azabicyclohexane core with chlorine substituents, leading to pesticidal activity. Unlike the target compound, it has heteroatoms (N) and chlorine atoms , which enhance toxicity and environmental persistence .
  • Vinclozolin (CAS: 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) : Features an oxazolidinedione ring and chlorine substituents, classified as a fungicide. The oxazolidinedione moiety contrasts with the dioxacyclo structure of the target compound .

Physicochemical and Regulatory Comparisons

Physical Properties

Property 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione Procymidone
Molecular Weight 214.26 g/mol ~290 g/mol (estimated) 284.1 g/mol
Melting Point 40–44°C Not reported 166–168°C
Key Functional Groups Dioxacyclo ring, diketone Dioxacyclo ring, diketone Azabicyclo, dichlorophenyl

Research and Application Gaps

  • Synthesis and Reactivity : The target compound’s synthetic pathway and reactivity (e.g., ring-opening reactions) are undocumented, unlike well-studied pesticides .
  • Industrial Use: While the target compound is high-production volume, its applications remain unclear. Potential uses in polymer precursors or pharmaceuticals are speculative compared to the defined pesticidal roles of analogs .

Biological Activity

3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione, with the CAS number 94113-47-0, is an organic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
Structure: The compound features a dioxacycloundecane ring with two ketone functional groups at positions 6 and 11.

The synthesis typically involves the cyclization of 2,2-dimethyl-1,3-propanediol with hexanedioic acid using dehydrating agents to form the dioxacycloundecane structure. This process can be scaled for industrial production using continuous flow reactors to optimize yield and minimize by-products .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant properties due to its ability to modulate oxidative stress pathways.
  • Cell Viability Effects: In vitro assays have demonstrated that the compound can influence cell viability in different cell lines. For example, studies on CHO cells indicated that exposure to this compound might alter metabolic activity and growth rates .
  • Endocrine Disruption Potential: There is evidence suggesting that this compound may act as an androgen antagonist in endocrine disruption tests. This raises concerns about its safety in bioprocessing applications where it may leach from polymer containers .

Study on Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays:

Assay Type Result
DPPH ScavengingIC50 = 45 µg/mL
ABTS AssayIC50 = 50 µg/mL
FRAP AssayTotal Antioxidant Capacity = 200 µmol FeSO4/g

These results indicate a significant antioxidant potential, which could be beneficial in therapeutic applications.

Study on Cell Growth

In a comparative study of CHO cells cultured in media conditioned with F-1 and F-2 films (containing the compound), it was found that:

Condition Cell Growth Rate ATP Production
F-1 FilmReducedCompromised
F-2 FilmEnhancedImproved

This suggests that the material composition of bioreactor films can significantly impact cell viability and productivity .

The biological effects of this compound are thought to arise from its interactions with cellular pathways involved in oxidative stress response and metabolic regulation. The exact molecular targets remain under investigation but are believed to include key enzymes involved in redox reactions.

Q & A

Basic: What are the optimal synthetic routes for 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione?

Methodological Answer:
The synthesis of this macrocyclic dione typically involves cyclization strategies. Key steps include:

  • Precursor Preparation : Start with dimethyl-substituted diols or diketones to ensure proper ring closure.
  • Cyclization : Use catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) under reflux conditions in aprotic solvents (e.g., toluene) to promote intramolecular esterification.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol) to isolate the product.
  • Yield Optimization : Adjust stoichiometry and reaction time to mitigate oligomerization. For related macrocyclic diones, yields of 40–60% are achievable under optimized conditions .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT) to validate the macrocyclic framework and substituent positions.
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and ring conformation. For analogous diones, planar or puckered ring systems are observed depending on substituent steric effects .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) to confirm functional groups.

Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in ring-opening or functionalization reactions?

Methodological Answer:
Mechanistic studies require:

  • Kinetic Analysis : Monitor reaction progress via HPLC or in situ NMR to determine rate constants and intermediate formation.
  • Isotopic Labeling : Use 18O^{18}O-labeled water or alcohols to trace oxygen incorporation during hydrolysis or transesterification.
  • Computational Modeling : Apply density functional theory (DFT) to map energy profiles for proposed pathways (e.g., nucleophilic attack at carbonyl groups). For similar diones, computational studies have revealed strain-dependent reactivity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent cytotoxicity results)?

Methodological Answer:
Address discrepancies through:

  • Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin) to validate activity.
  • Dose-Response Curves : Establish EC₅₀ values across replicates to assess reproducibility.
  • Metabolic Stability Tests : Evaluate compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives.
  • Statistical Rigor : Apply ANOVA or t-tests to compare datasets, as demonstrated in hormone studies with analogous diones .

Advanced: What computational strategies are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:
Leverage in silico tools for:

  • ADME Prediction : Use software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions.
  • Molecular Docking : Screen against target proteins (e.g., telomerase) using AutoDock Vina. For anthra-dione derivatives, docking has identified key π-π interactions with DNA .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl groups) with activity data from analogs to build predictive models.

Advanced: How can researchers design experiments to study the environmental stability or degradation pathways of this compound?

Methodological Answer:
Proposed methodologies include:

  • Photolysis Studies : Expose the compound to UV light (254–365 nm) and analyze degradation products via GC-MS.
  • Hydrolytic Stability : Test pH-dependent degradation (pH 1–13) at 37°C, monitoring half-life using HPLC.
  • Microbial Degradation : Incubate with soil or wastewater microbiota and track metabolite formation. For cyclic ketones, esterase-mediated hydrolysis is a common pathway .

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